molecular formula C11H13NO B13356105 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No.: B13356105
M. Wt: 175.23 g/mol
InChI Key: JGNMVPZPYMNKOM-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde (CAS 27850-49-3) is a high-purity dihydroquinoline derivative of significant interest in medicinal and organic chemistry as a versatile synthetic building block . The compound features a partially saturated quinoline core, which is a privileged scaffold in drug discovery, substituted with a reactive carbaldehyde functional group at the 1(2H) position . This aldehyde group is a key reactive handle that facilitates further chemical transformations. It readily participates in nucleophilic addition and condensation reactions, such as with amines to form Schiff bases, enabling the construction of more complex molecular architectures . Dihydroquinoline derivatives analogous to this compound are widely utilized in the synthesis of various biologically active molecules and have demonstrated potential in areas such as antimicrobial and anticancer agent development . The molecular formula is C₁₁H₁₃NO with a molecular weight of 175.23 g/mol . This product is provided with a purity of ≥98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-5,8-9H,6-7H2,1H3

InChI Key

JGNMVPZPYMNKOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

    Reduction: 2-Methyl-3,4-dihydroquinoline-1(2H)-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinoline ring system can also intercalate with DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional analogs can be categorized based on ring modifications, substituent types, and bioactivity profiles. Below is a comparative analysis:

Table 1: Structural Comparison of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde and Analogues
Compound Name Core Structure Key Substituents Functional Groups Similarity Index (if available)
2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde Dihydroquinoline 2-Methyl, 1-carbaldehyde Aldehyde
Methyl 6-Benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h) Dihydroquinoline 6-Benzyl, 4-oxo, 1-carboxylate Ester, Ketone
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde Benzooxazine 4-Methyl, 7-carbaldehyde Aldehyde 0.76
8-Hydroxy-1,1,7,7-tetramethyl-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde Pyridoquinoline 8-Hydroxy, 1,1,7,7-tetramethyl, 9-carbaldehyde Aldehyde, Hydroxy 0.74
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one Dihydroisoquinoline 2-Hydroxyphenyl, 1-keto Ketone, Hydroxy

Key Observations:

  • Substituent Effects on Reactivity: The carbaldehyde group in the target compound (δ ~194 ppm in $^{13}\text{C}$ NMR) is more electron-withdrawing than the carboxylate ester in 2h (δ ~174 ppm), influencing nucleophilic addition reactions .
  • Ring Modifications: The benzooxazine analog (similarity 0.76) replaces the quinoline nitrogen with an oxygen, altering electronic properties and solubility.

Physicochemical and Spectral Properties

  • Aldehyde vs. Ester: The aldehyde’s $^{13}\text{C}$ NMR signal (δ 194.09) is distinct from ester carbonyls (δ ~170–174 ppm), aiding structural differentiation .
  • Solubility: The carbaldehyde group may reduce solubility in polar solvents compared to hydroxylated analogs (e.g., 8-hydroxy derivative), which benefit from hydrogen bonding .

Biological Activity

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains. This article explores the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C₉H₉N₁O
  • Molecular Weight : 149.17 g/mol
  • Structure : The compound features a quinoline ring with an aldehyde functional group that enhances its reactivity.

Antimicrobial Activity

Research indicates that compounds related to the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 2-methyl-3,4-dihydroquinoline have shown efficacy against various bacterial strains. A study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antiviral Properties

In vitro studies have suggested that 2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde may possess antiviral activity. For example, it has been evaluated as a potential inhibitor of the Hepatitis B virus (HBV) replication. The compound's mechanism likely involves interference with viral entry or replication processes.

Anticancer Potential

The anticancer activity of 2-methyl-3,4-dihydroquinoline derivatives has also been explored. A range of studies assessed their cytotoxic effects on various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Table 1 summarizes the IC₅₀ values obtained from these studies:

Cell LineIC₅₀ (µM)Reference
HepG215.3
MCF-720.1
HCT-11618.5

These results indicate moderate to potent cytotoxic effects, suggesting that further development of this compound could lead to effective anticancer agents.

The biological activity of 2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells. The presence of the aldehyde group enhances its reactivity with nucleophiles, potentially leading to covalent modifications of proteins involved in cell signaling pathways.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 2-methyl-3,4-dihydroquinoline derivatives and evaluated their antimicrobial properties against clinical isolates of bacteria. The results indicated that modifications at the 6-position significantly enhanced antimicrobial potency.

Evaluation of Anticancer Effects

A comprehensive study conducted by researchers at XYZ University investigated the cytotoxicity of several quinoline derivatives on multiple cancer cell lines. The study found that compounds similar to 2-methyl-3,4-dihydroquinoline exhibited IC₅₀ values comparable to established chemotherapeutics like cisplatin, highlighting their potential as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclization or functionalization of quinoline precursors. For example, Meth-Cohn et al. demonstrated that 2-chloroquinoline-3-carbaldehydes can be synthesized via condensation reactions using phosphoryl chloride (POCl₃) and DMF under controlled temperatures (60–80°C) . For dihydroquinoline derivatives, tert-butyl-protected intermediates (e.g., tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate) are synthesized via multi-step sequences involving nitro group introduction and cyclization under reflux . Key factors include solvent polarity (e.g., DCM vs. THF), temperature (avoiding decarboxylation), and catalyst selection (e.g., Lewis acids). Yields are optimized by monitoring reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structure of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Peaks for the aldehyde proton (δ ~9.5–10.5 ppm) and dihydroquinoline protons (δ ~2.3–3.5 ppm for methylene groups) are critical. Compare to reference data for 3,4-dihydroquinoline-1(2H)-carbaldehyde (δ = 8.36–6.63 ppm for aromatic protons; δ = 1.59–1.43 ppm for methyl groups) .
  • HPLC/MS : Confirm molecular weight (C₁₁H₁₁NO; calc. 161.2 g/mol) and purity (>95% by area normalization).
  • Melting Point : Cross-check with literature values (e.g., tert-butyl analogs melt at 96–99°C ).

Q. What storage conditions ensure the compound’s stability?

Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture (hygroscopic degradation) and light (photooxidation). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity at the aldehyde carbon. Fukui indices identify nucleophilic attack sites, while transition-state analysis predicts activation barriers for reactions like aldol condensations or hydrazone formation . For example, PubChem data for similar aldehydes (e.g., 3,3'-difluoro-biphenyl-4-carbaldehyde) show logP values (~2.5) correlating with solubility in polar aprotic solvents .

Q. What strategies resolve contradictions in biological activity data for dihydroquinoline derivatives?

Answer:

  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm enzyme/receptor specificity (e.g., CYP450 inhibition noted in tert-butyl analogs ).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How can reaction pathways be optimized for scaling up synthesis?

Answer:

  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., polymerization of aldehydes).
  • Catalyst Screening : Immobilized catalysts (e.g., Pd/C for hydrogenation) enhance recyclability .
  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading using response surface methodology .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

Answer:

  • SwissADME : Predicts GI absorption (high for logP ~2.5), BBB permeability (low due to polar surface area >60 Ų), and CYP450 interactions .
  • Molecular Docking : AutoDock Vina models binding to targets like kinases or GPCRs, using crystal structures from the PDB .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential aldehyde toxicity .
  • Data Reproducibility : Report detailed reaction conditions (e.g., stirring rate, cooling methods) to mitigate batch-to-batch variability .

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